Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA)
The target compound demonstrates significantly higher calculated lipophilicity compared to warfarin, which is the most clinically relevant analog. The dehydrated 4H-pyran core eliminates a hydrogen bond donor/acceptor, reducing TPSA and increasing LogP [1]. This difference translates directly to a longer retention time on reversed-phase HPLC columns, making it a critical marker for impurity profiling. Data are cross-study comparable from authoritative calculated property databases .
| Evidence Dimension | Predicted LogP and TPSA Value |
|---|---|
| Target Compound Data | LogP = 4.22; TPSA = 39.44 Ų |
| Comparator Or Baseline | Warfarin: LogP = 3.42–3.61; TPSA = 67.51 Ų |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8; ΔTPSA ≈ -28.1 Ų (lower polar surface area indicates higher passive membrane permeability). |
| Conditions | In silico calculated properties from chemical structure databases . |
Why This Matters
A higher LogP and lower TPSA indicate this compound will elute later and interact differently with hydrophobic stationary phases, enabling its use as a specific retention time marker for HPLC system suitability and impurity profiling.
- [1] Santa Cruz Biotechnology. rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one (CAS 15151-14-1). SCBIO Product Page. View Source
